tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate
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Overview
Description
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate is an organic compound with a complex structure that includes a tert-butyl group, a cyclopentyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(1-hydroxy-1-methyl-ethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [1-(1-hydroxy-1-methyl-ethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopentyl ring and tert-butyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Cyclopentyl carbamate: Lacks the tert-butyl group but shares the cyclopentyl and carbamate functionalities.
Tert-butyl [1-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of a hydroxy-1-methyl-ethyl group.
Uniqueness
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(15)14-13(12(4,5)16)8-6-7-9-13/h16H,6-9H2,1-5H3,(H,14,15) |
InChI Key |
INYOTUHZBMLCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(C)(C)O |
Origin of Product |
United States |
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